molecular formula C20H21N5O3 B2776701 3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-86-7

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2776701
CAS RN: 2034561-86-7
M. Wt: 379.42
InChI Key: XASWUWHYDHPTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

Target of Action

The primary target of this compound is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1 and inhibits its activity, thereby disrupting the normal function of the kinase .

Biochemical Pathways

Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by the compound provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

Pharmacokinetics

It is mentioned that the compound has been optimized forin vivo pharmacokinetic−pharmacodynamic (PK PD) properties . This suggests that the compound has been designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

The inhibition of CHK1 by the compound results in the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and acts as a single agent . This means that the compound enhances the effect of chemotherapy drugs that cause DNA damage and can also act independently to halt the cell cycle and initiate DNA repair .

properties

IUPAC Name

3-[1-(4-morpholin-4-ylbenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c21-13-18-19(23-7-6-22-18)28-17-5-8-25(14-17)20(26)15-1-3-16(4-2-15)24-9-11-27-12-10-24/h1-4,6-7,17H,5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASWUWHYDHPTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.